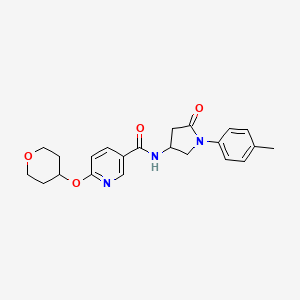

![molecular formula C16H13N3O2 B2508239 N-([2,4'-联吡啶]-4-基甲基)呋喃-2-甲酰胺 CAS No. 2034394-14-2](/img/structure/B2508239.png)

N-([2,4'-联吡啶]-4-基甲基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has been achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of Et3N, followed by arylating with triphenylphosphine palladium as a catalyst and K3PO4 as a base, yielding moderate to good results . Similarly, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes has been reported, involving elemental analysis, FT-IR, 1H NMR, and HR-MS methods, with the ligand coordinating the metal ions as bidentate . Another study describes the synthesis of a series of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides, which involved a novel rearrangement process . Additionally, new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives were synthesized using ultrasound irradiation, showcasing an efficient and ambient temperature synthesis method .

Molecular Structure Analysis

The molecular structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was characterized by single crystal X-ray diffraction, revealing its crystallization in the monoclinic system with specific unit cell parameters . Another compound, N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, was also characterized by X-ray crystal structure studies, crystallizing in the orthorhombic space group and displaying intermolecular hydrogen bonding interactions . The molecular structures of 4-((furan-2-ylmethyl)amino)benzoic acid and N'-acryloyl-N'-phenylfuran-2-carbohydrazide were confirmed by spectroscopy and mass spectrometry, with DFT calculations consistent with X-ray diffraction values .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these furan-2-carboxamide derivatives are diverse, including cross-coupling reactions, rearrangements, and reactions under ultrasound irradiation. The Suzuki-Miyaura cross-coupling reaction was employed to synthesize N-(4-bromophenyl)furan-2-carboxamide analogues . A novel rearrangement process was observed in the synthesis of antiallergic furan-3-carboxamides . Ultrasound-mediated synthesis was used for the efficient production of tyrosinase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and molecular structure analyses. The crystalline structures suggest solid-state stability and potential for intermolecular interactions . The DFT computations, thermal decomposition studies, and antioxidant and antitumor activities of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes indicate their reactivity and potential biological applications . The antiallergic activity of the synthesized furan-3-carboxamides and their inhibition of serotonin, histamine, and bradykinin suggest significant biological properties . The potent inhibition of the tyrosinase enzyme by the synthesized 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides, along with their free radical scavenging ability, highlights their chemical reactivity and potential as therapeutic agents .

科学研究应用

合成与反应

N-([2,4'-联吡啶]-4-基甲基)呋喃-2-甲酰胺及相关化合物已经合成并用于各种应用研究,包括作为合成复杂分子中间体。例如,已经研究了喹啉-6-胺与呋喃-2-羰基氯化物的偶联反应,导致N-(喹啉-6-基)呋喃-2-甲酰胺的合成,进一步处理以获得各种衍生物。这些化合物已经经历了亲电取代反应,表明它们在合成化学和材料科学中的潜在用途(El’chaninov & Aleksandrov, 2017)。

光物理性质

已经探索了呋喃-2-甲酰胺衍生物的光物理性质,显示它们作为功能材料中的光活性组分的潜力。一项协议描述了从呋喃功能化的三吡啶制备三吡啶羧酸衍生物,突出它们在药物化学和催化中的应用。该过程强调了使用环境友好的方法和可再生资源,展示了该化合物在可持续化学中的作用(Husson, Dehaudt, & Guyard, 2013)。

医学成像

在医学成像领域,已经确定N-(4-(4-[11C]甲基哌嗪-1-基)-2-(哌嗪-1-基)苯基)呋喃-2-甲酰胺作为PET放射示踪剂,特异性结合CSF1R,这是一种微胶质特异性标记物。这突显了它在无创成像反应性微胶质和研究体内神经炎症中的潜在用途,为神经退行性疾病和中枢神经系统恶性肿瘤的免疫环境提供了见解(Horti et al., 2019)。

抗菌活性

已经研究了呋喃-3-甲酰胺的抗菌性质,包括N-([2,4'-联吡啶]-4-基甲基)呋喃-2-甲酰胺类似物。一些衍生物在体外对一系列微生物表现出显著的抗菌活性,表明它们作为抗菌剂的开发潜力。这项研究有助于寻找应对日益增加的抗生素耐药性的新抗菌化合物(Zanatta et al., 2007)。

酶催化聚合

基于呋喃-2,5-二甲酸基呋喃-脂肪族聚酰胺的酶催化聚合,与呋喃-2-甲酰胺衍生物密切相关,提供了传统聚合物的可持续替代方案。这个过程利用可再生资源和环境友好的方法,突显了呋喃-2-甲酰胺衍生物在开发具有商业兴趣的高性能材料中的潜力(Jiang et al., 2015)。

安全和危害

属性

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(15-2-1-9-21-15)19-11-12-3-8-18-14(10-12)13-4-6-17-7-5-13/h1-10H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYIVJZJSUGOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide](/img/structure/B2508156.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2508158.png)

![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B2508162.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)

![2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B2508170.png)

![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)

![N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508176.png)